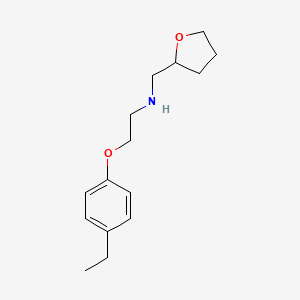

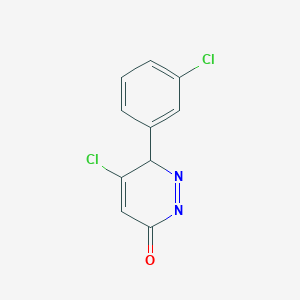

![molecular formula C7H7N3 B1391355 Imidazo[1,2-A]pyridin-7-amine CAS No. 421595-81-5](/img/structure/B1391355.png)

Imidazo[1,2-A]pyridin-7-amine

Overview

Description

Imidazo[1,2-A]pyridin-7-amine is a heterocyclic compound that features a fused bicyclic structure, combining an imidazole ring with a pyridine ring. This compound is recognized for its significant role in medicinal chemistry due to its diverse biological activities and potential therapeutic applications .

Mechanism of Action

Target of Action

Imidazo[1,2-A]pyridin-7-amine is a novel scaffold that has been utilized in the development of covalent inhibitors, specifically as anticancer agents . The primary target of this compound is KRAS G12C , a mutation found in certain types of cancer .

Mode of Action

The compound interacts with its target through a covalent bond, which is a strong type of chemical bond where atoms share electron pairs. This interaction results in changes at the molecular level, inhibiting the function of the target protein .

Result of Action

This compound has shown potential as a potent anticancer agent for KRAS G12C-mutated cells . The compound’s action at the molecular and cellular levels leads to the inhibition of the target protein, potentially impeding the proliferation of cancer cells.

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-A]pyridin-7-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . Additionally, it acts as a ligand for gamma-aminobutyric acid (GABA) receptors, modulating neurotransmission in the central nervous system . These interactions highlight the compound’s potential as a therapeutic agent for treating cancer and neurological disorders.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell growth and differentiation . Furthermore, this compound influences gene expression by modulating transcription factors and other regulatory proteins, thereby impacting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, this compound inhibits CDKs by binding to their active sites, preventing the phosphorylation of target proteins required for cell cycle progression . Additionally, it modulates GABA receptor activity by acting as an agonist or antagonist, depending on the receptor subtype . These interactions result in changes in gene expression and cellular function, contributing to the compound’s therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under physiological conditions, maintaining its activity over extended periods . It may undergo degradation under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and modulation of neurotransmission . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, such as cytochrome P450, which facilitate its biotransformation into active or inactive metabolites . The compound also interacts with various cofactors, influencing metabolic flux and metabolite levels . These interactions play a crucial role in determining the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound is transported across cell membranes by organic cation transporters (OCTs), which facilitate its uptake into target cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . These processes are critical for the compound’s therapeutic effects, as they determine its bioavailability and target specificity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-A]pyridin-7-amine can be achieved through various methods, including:

Condensation Reactions: These involve the reaction of 2-aminopyridine with aldehydes or ketones under acidic or basic conditions.

Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single step, often using catalysts such as iodine or transition metals.

Oxidative Coupling: This method uses oxidizing agents to couple 2-aminopyridine with other aromatic compounds.

Industrial Production Methods: Industrial production of this compound typically involves scalable methods such as multicomponent reactions and oxidative coupling due to their efficiency and high yields .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: This compound can be reduced to form different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-A]pyridin-7-amines, which can exhibit different biological activities .

Scientific Research Applications

Imidazo[1,2-A]pyridin-7-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: This compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Industry: It is used in the development of new materials with unique optical and electronic properties.

Comparison with Similar Compounds

Imidazo[1,2-a]pyrimidine: This compound shares a similar fused bicyclic structure but with a pyrimidine ring instead of a pyridine ring.

Imidazo[1,2-a]pyrazine: Another similar compound with a pyrazine ring, known for its biological activities.

Uniqueness: Imid

Properties

IUPAC Name |

imidazo[1,2-a]pyridin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-6-1-3-10-4-2-9-7(10)5-6/h1-5H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFZRBQSSDQVOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90666114 | |

| Record name | Imidazo[1,2-a]pyridin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90666114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421595-81-5 | |

| Record name | Imidazo[1,2-a]pyridin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90666114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Aminoimidazo[1,2-a]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Imidazo[1,2-a]pyridin-7-amine derivatives suitable for imaging tau aggregates in the brain?

A: Research has shown that specific this compound derivatives exhibit a high binding affinity for tau neurofibrillary tangles, a pathological hallmark of Alzheimer's disease []. This affinity allows these compounds, when radiolabeled, to act as Positron Emission Tomography (PET) tracers. They accumulate in areas of the brain rich in tau aggregates, enabling researchers and clinicians to visualize and quantify these aggregates in living subjects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

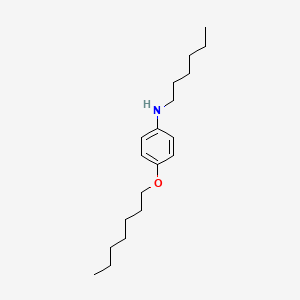

![N-{2-[2-(Sec-butyl)phenoxy]butyl}cyclohexanamine](/img/structure/B1391275.png)

![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dichloroaniline](/img/structure/B1391276.png)

![N-[2-(2,6-Dimethylphenoxy)propyl]-2-ethyl-6-methylaniline](/img/structure/B1391277.png)

![4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline](/img/structure/B1391278.png)

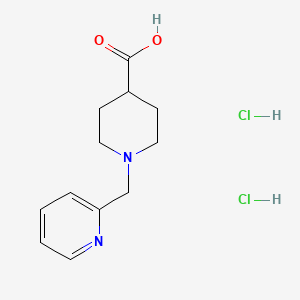

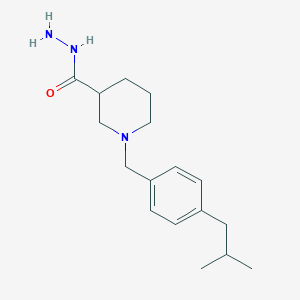

![[(1'-Benzyl-1,4'-bipiperidin-4-yl)methyl]aminetrihydrochloride](/img/structure/B1391287.png)

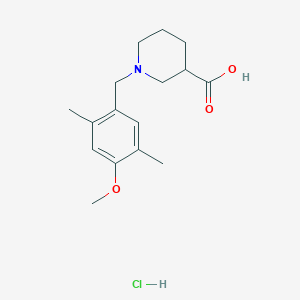

![1-[2-(2-Methoxyphenyl)ethyl]-N-methylpiperidin-3-amine dihydrochloride](/img/structure/B1391289.png)

![[2-(4-Methoxyphenyl)ethyl][(1-methylpiperidin-4-yl)methyl]amine dihydrochloride](/img/structure/B1391294.png)

![N-{[1-(2-Fluorobenzyl)piperidin-4-YL]methyl}-2-methoxyethanamine dihydrochloride](/img/structure/B1391295.png)